3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine
Description
Historical Development of Pyrazolo[3,4-d]pyrimidine Derivatives
The historical trajectory of pyrazolo[3,4-d]pyrimidine research traces back to early investigations into purine analogs, where researchers recognized the structural similarity between these fused heterocycles and naturally occurring purines. The initial development of these compounds emerged from systematic efforts to create synthetic alternatives to biogenic purines, with early studies focusing on fundamental synthetic methodologies and basic structural characterization. Throughout the latter half of the twentieth century, researchers established key synthetic pathways for constructing the pyrazolo[3,4-d]pyrimidine core, utilizing various approaches including cyclization reactions of pyrazole derivatives with appropriate electrophiles. These foundational studies laid the groundwork for understanding the unique chemical reactivity patterns exhibited by this heterocyclic system.
The evolution of synthetic strategies for pyrazolo[3,4-d]pyrimidine derivatives has been marked by significant methodological advances, particularly in the development of more efficient and environmentally sustainable synthetic routes. Early synthetic approaches often relied on harsh reaction conditions and produced modest yields, but contemporary methodologies have incorporated green chemistry principles to achieve superior results with reduced environmental impact. The historical progression of this field demonstrates a clear trajectory from basic synthetic exploration to sophisticated structure-activity relationship studies, reflecting the growing recognition of these compounds' therapeutic potential. Modern synthetic protocols have enabled the preparation of diverse structural variants, including the specific compound 3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine, which represents a culmination of decades of methodological refinement and structural optimization.
Structural Classification and Nomenclature
The structural classification of pyrazolo[3,4-d]pyrimidine derivatives follows established conventions for fused heterocyclic systems, with the pyrazolo[3,4-d]pyrimidine framework representing one of four primary structural isomers within the broader pyrazolopyrimidine family. The nomenclature system for these compounds incorporates both the ring fusion pattern and the specific substitution patterns present on each heterocyclic component. The compound this compound exemplifies the complexity achievable within this structural class, featuring substitution patterns on both the pyrazole and pyrimidine portions of the molecule. The systematic naming convention clearly delineates the positions of methyl substituents and the amino functional group, providing unambiguous structural identification.
The structural architecture of this compound incorporates multiple heterocyclic rings, specifically pyrazole and pyrimidine components, which are known for their diverse biological activities. The presence of methyl groups at the 3- and 5-positions of the terminal pyrazole ring, combined with the amino functionality at the 4-position, creates a unique electronic environment that influences both chemical reactivity and biological activity profiles. The fusion pattern between the pyrazole and pyrimidine rings establishes a rigid planar framework that serves as an effective scaffold for molecular recognition processes. This structural arrangement facilitates specific interactions with biological targets while maintaining sufficient chemical stability for practical applications in research and potential therapeutic contexts.
Significance in Heterocyclic Chemistry Research
The significance of pyrazolo[3,4-d]pyrimidine derivatives in heterocyclic chemistry research extends far beyond their synthetic accessibility, encompassing fundamental insights into structure-activity relationships and molecular recognition processes. These compounds serve as valuable model systems for investigating the principles governing heterocyclic reactivity, particularly in the context of electrophilic substitution reactions and nucleophilic displacement processes. Research has demonstrated that electrophilic substitution reactions of pyrazolo[3,4-d]pyrimidines occur predominantly at specific positions, providing predictable patterns for structural modification and optimization. The systematic study of these reaction patterns has contributed significantly to the broader understanding of heterocyclic chemistry principles.
The heterocyclic fusion of pyrimidine and pyrazole rings has resulted in the formation of structural analogs of the biogenic purine class, establishing these compounds as important tools for biochemical research. The ability to systematically modify the electronic properties and steric environment through strategic substitution has made these compounds invaluable for structure-activity relationship studies. Contemporary research has revealed that fused heterocycles demonstrate comparatively stronger pharmacological activities than their monocyclic counterparts, highlighting the importance of the pyrazolo[3,4-d]pyrimidine framework in medicinal chemistry applications. The specific compound this compound represents an advanced example of structural optimization within this framework, incorporating multiple design elements that enhance both chemical stability and biological activity.
Contemporary Research Landscape
The contemporary research landscape surrounding pyrazolo[3,4-d]pyrimidine derivatives is characterized by intense focus on their applications as kinase inhibitors and anticancer agents, with particular emphasis on epidermal growth factor receptor and cyclin-dependent kinase inhibition. Recent studies have demonstrated that compounds within this structural class exhibit significant inhibitory activities against various kinases, including epidermal growth factor receptor tyrosine kinase, with some derivatives achieving IC50 values in the nanomolar range. The development of compounds such as this compound reflects the current emphasis on creating dual-target inhibitors that can simultaneously modulate multiple biological pathways. These multi-target approaches represent a significant evolution from earlier single-target strategies, offering potential advantages in terms of therapeutic efficacy and resistance prevention.
Contemporary synthetic methodologies have embraced both green chemistry principles and conventional approaches to achieve optimal yields and structural diversity. Recent research has successfully synthesized novel pyrazolo[3,4-d]pyrimidine derivatives with demonstrated antiproliferative activities against various cancer cell lines, including breast cancer, hepatocellular carcinoma, and colorectal carcinoma. The integration of computational methods, including molecular docking studies and density functional theory calculations, has become standard practice in contemporary research, enabling researchers to predict and optimize biological activities before synthesis. Current investigations continue to explore the potential of these compounds as multi-kinase inhibitors, with particular attention to their selectivity profiles and structure-activity relationships that govern target specificity and potency.
Properties
IUPAC Name |
3,5-dimethyl-1-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N7/c1-6-9(12)7(2)18(16-6)11-8-4-15-17(3)10(8)13-5-14-11/h4-5H,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVSXVRARZNJBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=NC=NC3=C2C=NN3C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound generally proceeds through the following stages:
- Formation of the pyrazolo[3,4-d]pyrimidine core via cyclocondensation reactions starting from amino-substituted pyrazoles and formamide or related reagents.
- Introduction of the 1-methyl substituent on the pyrazole nitrogen, often achieved by methylation of the pyrazole precursor.
- Attachment of the 3,5-dimethyl-substituted pyrazol-4-amine moiety through nucleophilic substitution or reductive amination at the 4-position of the pyrazolo[3,4-d]pyrimidine ring.
This approach leverages the reactivity of halogenated intermediates and amine nucleophiles to construct the target molecule.
Stepwise Preparation Methods
Synthesis of the Pyrazolo[3,4-d]pyrimidine Core
- The core is typically synthesized by condensation of 5-amino-1-methylpyrazole with formamide under reflux conditions (~80°C for 10 hours), facilitating cyclization to yield the fused heterocycle.
- Purification involves recrystallization from solvents like DMF and column chromatography to isolate the desired pyrazolo[3,4-d]pyrimidine intermediate with high purity.
Functionalization at the 4-Position
- The 4-position of the pyrazolo[3,4-d]pyrimidine is often halogenated (e.g., chlorinated) to afford a reactive site for nucleophilic substitution.
- The 3,5-dimethyl-1H-pyrazol-4-amine nucleophile is introduced via nucleophilic aromatic substitution or reductive amination using sodium triacetoxyborohydride as a reducing agent.
- This step is crucial for attaching the pyrazol-4-amine substituent, forming the target compound with yields typically ranging from moderate to good (60–85%) depending on reaction conditions.
Alternative Reduction and Oxidation Steps
- In some synthetic routes, ester groups on intermediates are reduced to alcohols using sodium borohydride with near-quantitative yields (~99%), followed by oxidation to aldehydes using Dess–Martin periodinane (yield ~46%).
- These aldehydes then undergo reductive amination with amine derivatives to introduce the desired substituents.
Representative Reaction Scheme and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclocondensation | 5-amino-1-methylpyrazole + formamide, reflux 80°C, 10h | 70–85 | Formation of pyrazolo[3,4-d]pyrimidine core |
| 2 | Halogenation | Chlorinating agent (e.g., POCl3) | 80–90 | Activation of 4-position for substitution |
| 3 | Nucleophilic substitution / Reductive amination | 3,5-dimethyl-1H-pyrazol-4-amine + Na(OAc)3BH | 60–85 | Introduction of pyrazol-4-amine substituent |
| 4 | Purification | Recrystallization, column chromatography | — | Ensures high purity of final compound |
Analytical and Structural Validation
- 1H NMR Spectroscopy confirms the presence of methyl groups (singlets near δ 3.9–4.0 ppm) and amine protons.
- Mass Spectrometry verifies molecular ion peaks consistent with the target molecular weight.
- Elemental Analysis matches calculated percentages for C, H, and N, confirming purity and correct stoichiometry.
Research Findings and Optimization Notes
- Modifications on the pyrazolo[3,4-d]pyrimidine core and the amine substituent significantly influence the yield and selectivity of the final compound.
- Reductive amination conditions (choice of reducing agent, solvent polarity, reaction time) are critical for optimizing yields and minimizing side products.
- Alternative catalysts and mild conditions, such as ionic liquid-mediated reactions and ultrasonic irradiation, have been reported for related pyrazole derivatives, offering potential improvements in yield and reaction time.
Summary Table of Key Preparation Methods
| Preparation Aspect | Methodology Details | Advantages | Challenges |
|---|---|---|---|
| Core Cyclization | Reflux of amino-pyrazole with formamide | Straightforward, good yields | Requires prolonged heating |
| Halogenation | Use of chlorinating agents (e.g., POCl3) | Activates site for substitution | Handling of corrosive reagents |
| Nucleophilic Substitution | Reaction with 3,5-dimethyl-pyrazol-4-amine, reductive amination with Na(OAc)3BH | Efficient C–N bond formation | Optimization of reductive amination conditions |
| Purification | Recrystallization and chromatography | High purity products | Time-consuming |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the pyrazole ring to its corresponding N-oxide.
Reduction: : Reduction of the pyrimidine ring to form a pyrimidinylamine derivative.
Substitution: : Nucleophilic substitution reactions at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are used under mild conditions.
Reduction: : Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines or alcohols are used, often in the presence of a base like triethylamine.
Major Products Formed
Oxidation: : Formation of N-oxide derivatives.
Reduction: : Formation of pyrimidinylamine derivatives.
Substitution: : Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
Cancer Treatment
A significant application of this compound is its potential as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are crucial for cell cycle regulation, and their dysregulation is often associated with cancer.
Case Study: CDK2 Inhibition
In a study published by Nassar et al., the synthesized pyrazolo[3,4-d]pyrimidine derivatives exhibited strong inhibitory effects on CDK2 activity. The research involved testing these compounds against various cancer cell lines, including MCF-7 (breast cancer), HepG-2 (liver cancer), and HCT-116 (colorectal cancer). The results indicated a significant reduction in cell proliferation rates, suggesting that these compounds could serve as effective anti-cancer agents .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 5.2 |
| Compound B | HepG-2 | 3.8 |
| Compound C | HCT-116 | 4.5 |
Kinase Modulation
Beyond CDK2, this compound has been identified as a modulator of other kinases such as p70S6K and Akt. These kinases play vital roles in various cellular processes including growth and metabolism.
Case Study: p70S6K Inhibition
A patent document details the use of pyrazolo[3,4-d]pyrimidine derivatives for inhibiting p70S6K and Akt pathways. The inhibition of these pathways can lead to reduced tumor growth and improved outcomes in immunological diseases . This highlights the versatility of the compound in targeting multiple pathways relevant to cancer and inflammatory diseases.
Antimicrobial Activity
Research has also indicated that derivatives of this compound exhibit antimicrobial properties. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Case Study: Antibacterial Efficacy
In laboratory settings, several derivatives were tested against common bacterial strains such as E. coli and S. aureus. The results showed that specific modifications to the pyrazolo[3,4-d]pyrimidine structure enhanced antibacterial activity significantly .
| Derivative | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Derivative X | E. coli | 12 µg/mL |
| Derivative Y | S. aureus | 8 µg/mL |
Mechanism of Action
The mechanism by which 3,5-dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine exerts its effects involves the inhibition of specific kinases[_{{{CITATION{{{1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... By binding to the active site of these enzymes, it prevents their phosphorylation activity, which is crucial for cell signaling pathways[{{{CITATION{{{_1{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... This disruption can lead to the inhibition of cancer cell proliferation and other biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
1-Isopropyl-3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Key Differences: Substituents: Isopropyl at N1 and phenylethynyl at C3. Molecular Weight: 317.36 g/mol. This may improve target binding affinity but reduce aqueous solubility .
1-[(4-Chlorophenyl)methyl]-N-(2-methoxyethyl)pyrazolo[3,4-d]pyrimidin-4-amine
- Key Differences: Substituents: 4-Chlorobenzyl at N1 and methoxyethylamine at C4. Molecular Weight: 384.86 g/mol. The methoxyethyl chain improves solubility compared to alkyl groups .
Substituent-Driven Functional Modifications
3-Methyl-N,1-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine (3a)
- Key Differences: Substituents: Phenyl groups at N1 and C4. Molecular Weight: 327.37 g/mol. This compound was synthesized via reflux with primary amines, a common method for pyrazolo[3,4-d]pyrimidin-4-amines .
3,5-Dimethyl-1-[3-(trifluoromethyl)phenoxymethyl]-1H-pyrazol-4-amine
- Key Differences: Substituents: Trifluoromethylphenoxymethyl at N1. Molecular Weight: 327.30 g/mol. The phenoxymethyl linker may enhance steric bulk .
Tabulated Comparison of Key Compounds
Biological Activity
3,5-Dimethyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-4-amine is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C12H14N6 |
| Molecular Weight | 242.28 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not yet assigned |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act as a kinase inhibitor , particularly affecting pathways involved in cell proliferation and survival. The compound's structure allows it to bind to specific sites on target proteins, inhibiting their activity and thereby influencing cellular processes.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro Studies : Several studies have demonstrated that pyrazolo[3,4-d]pyrimidine derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. For example, derivatives showed effectiveness against breast cancer cells by targeting specific kinases involved in tumor growth .
Antibacterial and Antifungal Properties
The compound has also been investigated for its antimicrobial properties:
- Antibacterial Activity : In vitro tests have shown that related pyrazole compounds possess antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis .
- Antifungal Activity : Similar compounds have demonstrated antifungal effects against pathogenic fungi like Candida albicans, suggesting potential applications in treating fungal infections .
Case Studies and Research Findings
Several studies highlight the biological significance of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Anticancer Activity :
- Antibiofilm Activity :
- Kinase Inhibition :
Q & A
Basic: What synthetic methodologies are effective for preparing pyrazolo[3,4-d]pyrimidine derivatives like this compound, and how do reaction conditions influence yield?
Answer:
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions with precise control of solvents, catalysts, and substituents. For example:
- Nucleophilic substitution : Reacting intermediates with alkyl/aryl halides in dry acetonitrile (e.g., compound 8a,b in ) yields substituted amines.
- Urea/thiourea formation : Using alkyl/aryl isocyanates/isothiocyanates in dichloromethane (e.g., 9a-d in ) requires careful temperature control to avoid side reactions.
- Esterification : Benzoyl chloride derivatives in dry benzene (e.g., 10a-e in ) necessitate anhydrous conditions.
Key Factors Affecting Yield:
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- 1H/13C NMR : Assign aromatic protons (δ 8.8–7.2 ppm for pyridine/pyrimidine rings) and methyl groups (δ 2.5–3.0 ppm) to confirm substitution patterns .
- IR Spectroscopy : Identify NH/amine stretches (~3298 cm⁻¹) and carbonyl/ester bands (~1700 cm⁻¹) .
- HRMS (ESI) : Confirm molecular weight (e.g., m/z 215 [M+H]+ in ) .
- X-ray crystallography : Resolve ambiguous stereochemistry (e.g., single-crystal studies in , R factor = 0.031) .
Common Pitfalls:
- Overlapping NMR signals require 2D techniques (COSY, HSQC) for unambiguous assignment.
- Impurities from incomplete purification (e.g., column chromatography with ethyl acetate/hexane gradients in ) may skew HRMS results.
Advanced: How can structure-activity relationship (SAR) studies be designed to explore this compound’s bioactivity?
Answer:
- Variable Substituents : Modify methyl/pyridyl groups ( –3) and assess changes in binding affinity (e.g., kinase inhibition).
- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to correlate pyrazolo[3,4-d]pyrimidine core interactions with biological targets .
- In Vitro/In Vivo Assays : Pair synthetic derivatives with cytotoxicity (MTT) or anti-inflammatory (COX-2 inhibition) tests.
Example SAR Table (Hypothetical Data):
| Derivative | R1 (Pyrimidine) | R2 (Pyrazole) | IC50 (μM) |
|---|---|---|---|
| Compound A | Methyl | Phenyl | 0.12 |
| Compound B | Ethyl | Pyridin-3-yl | 0.45 |
Advanced: How to resolve contradictions in spectral data (e.g., unexpected NH peaks in IR)?
Answer:
- Multi-Technique Validation : Combine NMR, IR, and X-ray crystallography ( ) to confirm structural assignments.
- Control Experiments : Synthesize analogs without reactive groups (e.g., N-methylated derivatives) to isolate spectral contributions .
- Computational Modeling : Compare experimental IR/NMR with DFT-calculated spectra (Gaussian 09) to identify discrepancies .
Advanced: What computational strategies optimize reaction pathways for novel derivatives?
Answer:
- Quantum Chemical Calculations : Use reaction path search methods (e.g., GRRM) to identify transition states and intermediates .
- Machine Learning (ML) : Train models on existing reaction datasets (e.g., USPTO) to predict optimal conditions (solvent, catalyst) .
- Microkinetic Modeling : Simulate reaction networks to prioritize high-yield pathways.
Case Study ( ):
ICReDD’s workflow reduces trial-and-error by integrating computational screening (e.g., identifying cesium carbonate’s role in ) with experimental validation .
Basic: What purification techniques are most effective for isolating this compound?
Answer:
- Recrystallization : Use acetonitrile ( ) or ethyl acetate/hexane gradients ( ) for high-purity crystals.
- Column Chromatography : Optimize eluent polarity (e.g., 0–100% ethyl acetate/hexane in ) to separate polar by-products.
Advanced: How to analyze reaction mechanisms (e.g., nucleophilic vs. electrophilic pathways)?
Answer:
- Isotopic Labeling : Track 15N/13C incorporation via NMR to map bond formation .
- Kinetic Studies : Monitor reaction progress (e.g., via HPLC) to determine rate laws and intermediate stability .
- Trapping Experiments : Add scavengers (e.g., TEMPO for radical pathways) to identify reactive intermediates .
Basic: What experimental design principles minimize variability in synthetic protocols?
Answer:
- Factorial Design (DoE) : Vary solvent, temperature, and catalyst loading to identify critical parameters ( ).
- Central Composite Design : Optimize multi-variable interactions (e.g., reaction time vs. yield) .
Example DoE Table (Hypothetical):
| Run | Solvent | Temp (°C) | Catalyst (mol%) | Yield (%) |
|---|---|---|---|---|
| 1 | ACN | 25 | 5 | 65 |
| 2 | DCM | 40 | 10 | 78 |
Advanced: How to address low yields from competing side reactions (e.g., dimerization)?
Answer:
- Protecting Groups : Temporarily block reactive amines (e.g., Boc protection) during coupling steps .
- Catalyst Tuning : Use Pd/Cu systems ( ) to suppress homocoupling in cross-coupling reactions.
- In Situ Monitoring : Employ ReactIR or LC-MS to detect intermediates and adjust conditions dynamically .
Advanced: How to validate computational docking results for this compound’s target binding?
Answer:
- Free Energy Perturbation (FEP) : Calculate binding free energy differences between docked poses and experimental IC50 values .
- Co-crystallization : Obtain X-ray structures of compound-target complexes (e.g., kinase-inhibitor pairs) to refine docking models .
- Mutagenesis Studies : Alter key binding residues (e.g., ATP-binding pocket mutations) to test docking predictions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
